Metabolic Stability vs. Morpholine in Human Microsomes
Direct comparative data from Carreira et al. demonstrate that spirocyclic oxetane-azetidine scaffolds exhibit substantially lower intrinsic clearance than morpholine counterparts. In a representative experiment, the parent morpholine-containing compound displayed measurable metabolism in human microsomes, whereas the corresponding spirocyclic surrogate showed no detectable metabolic turnover under identical assay conditions [1]. The spirocyclic oxetane-azetidine framework, which shares the core structural features of 6,8-dioxa-2-azaspiro[3.5]nonane, was stable across pH 1–10 and showed significantly reduced basicity due to conformational effects [2]. In a separate case study with ciprofloxacin derivatives, replacement of the piperazine moiety with a spirocyclic surrogate (Compound B, morpholine-like) resulted in no observable metabolism in human microsomes, whereas ciprofloxacin itself exhibited slight metabolism [3].
| Evidence Dimension | Intrinsic clearance (metabolic stability) in human liver microsomes |
|---|---|
| Target Compound Data | No detectable metabolism (spirocyclic oxetane-azetidine scaffold) |
| Comparator Or Baseline | Morpholine parent compound: measurable metabolism; Ciprofloxacin (piperazine-containing): slight metabolism |
| Quantified Difference | Qualitative: detectable vs. non-detectable metabolism; 'far lower intrinsic clearance' per study authors |
| Conditions | Human liver microsome assay; pH stability range 1–10 |
Why This Matters
Reduced metabolic clearance directly correlates with longer half-life and lower dosing frequency in drug candidates, making 6,8-dioxa-2-azaspiro[3.5]nonane a superior scaffold choice for optimizing pharmacokinetic profiles.
- [1] Burkhard JA, Wagner B, Fischer H, Schuler F, Müller K, Carreira EM. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angew Chem Int Ed. 2010;49(20):3524-3527. doi:10.1002/anie.200907108 View Source
- [2] Wuitschik G, Rogers-Evans M, Müller K, et al. Oxetanes as Promising Modules in Drug Discovery. Angew Chem Int Ed. 2006;45(46):7736-7739. doi:10.1002/anie.200602343 View Source
- [3] Turner P. Spirocycles in Drug Discovery. Sussex Drug Discovery Centre Blog. 2017 Jul 21. https://sussexdrugdiscovery.wordpress.com/2017/07/21/2761/ View Source
